

# A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Tenofovir Hydrate

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Compound of Interest		
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This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of **tenofovir hydrate**, a critical active pharmaceutical ingredient (API) in antiviral therapy. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource of quantitative data, detailed experimental methodologies, and a visualization of its metabolic activation pathway.

# **Physicochemical Properties of Tenofovir Hydrate**

Tenofovir, an acyclic nucleotide analog of adenosine monophosphate, is a potent reverse transcriptase inhibitor.[1][2] It is typically available as a white to off-white crystalline powder.[3] The physicochemical properties of **tenofovir hydrate** are summarized in the table below. For comparative purposes, properties of its widely used prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), are also included.



Property	Tenofovir Hydrate	Tenofovir Disoproxil Fumarate (TDF)	Tenofovir Alafenamide (TAF)
Molecular Formula	C9H16N5O5P	C19H30N5O10P · C4H4O4	C21H29N6O5P
Molecular Weight	305.23 g/mol [4]	635.5 g/mol	476.47 g/mol
Melting Point	276 - 280 °C[1]	115 °C	Not specified
рКа	1.35 (strongest acidic), 3.74 (strongest basic)[2]	3.75[5]	Not specified
logP	-1.6[1]	1.25[5]	Not specified

## **Solubility Profile**

The solubility of tenofovir is a critical factor influencing its bioavailability and formulation design. Tenofovir's solubility is influenced by the presence of polar functional groups, such as hydroxyl and phosphinic acid groups, which facilitate hydrogen bonding with polar solvents like water.[3] Its solubility is also pH-dependent.[3]

Solvent/Medium	Solubility of Tenofovir Hydrate
Water	10 mg/mL[4][6]
Phosphate-Buffered Saline (PBS, pH 7.2)	~2.5 mg/mL
Dimethyl Sulfoxide (DMSO)	≥ 6 mg/mL[7]
Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile	Very low solubility[8]

# **Experimental Protocols**

This section outlines detailed methodologies for the determination of key physicochemical properties of **tenofovir hydrate**.



### **Solubility Determination (Shake-Flask Method)**

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

#### Protocol:

- Preparation of Saturated Solution: An excess amount of tenofovir hydrate is added to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed, temperaturecontrolled container.
- Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 μm PVDF) that does not absorb the drug.
- Quantification: The concentration of tenofovir in the clear filtrate is determined using a
  validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
  UV detection. A standard calibration curve of tenofovir is used for accurate quantification.
- Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

### pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance.

#### Protocol:

- Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).
- Sample Preparation: A solution of tenofovir hydrate (e.g., 1 mM) is prepared in a suitable solvent, and the ionic strength is maintained with a background electrolyte like 0.15 M



potassium chloride. The solution is purged with nitrogen to remove dissolved carbon dioxide.

- Titration: The solution is placed in a thermostated vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small increments.
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.

### logP Determination (Shake-Flask and HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

#### Protocol:

- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4) are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.
- Partitioning: A known amount of **tenofovir hydrate** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: The concentration of tenofovir in each phase is determined by a suitable analytical method, such as HPLC-UV.



• Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of tenofovir in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

### **Melting Point Determination (Capillary Method)**

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.

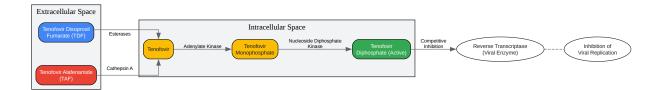
#### Protocol:

- Sample Preparation: A small amount of finely powdered, dry tenofovir hydrate is packed into a capillary tube to a height of 2-4 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an
  initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) for a precise
  measurement.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and
  the temperature at which the last solid particle melts (completion of melting) are recorded.
  This range is the melting point of the substance. For highly pure compounds, this range is
  typically narrow.

### **Metabolic Activation of Tenofovir**

Tenofovir is administered as a prodrug (TDF or TAF) to enhance its oral bioavailability.[1] Once absorbed, these prodrugs are metabolized intracellularly to the active form, tenofovir diphosphate.[1] This active metabolite then inhibits the viral reverse transcriptase, a crucial enzyme for viral replication.[1]





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Metabolic activation pathway of tenofovir prodrugs.

### Conclusion

This technical guide provides a comprehensive summary of the key physicochemical properties and solubility of **tenofovir hydrate**, along with detailed experimental protocols for their determination. The data and methodologies presented are essential for scientists and researchers involved in the development, formulation, and analysis of tenofovir-based antiviral therapies. A clear understanding of these fundamental properties is crucial for optimizing drug delivery, ensuring product quality, and advancing the development of new and improved therapeutic agents.

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